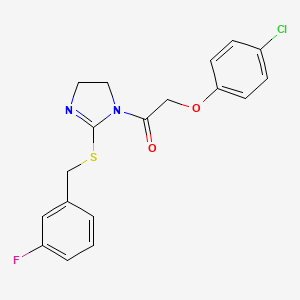

2-(4-chlorophenoxy)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from selected precursors. For instance, compounds with similar structures have been synthesized using the click chemistry approach, characterizing the efficiency and specificity of the synthesis process (Govindhan et al., 2017). This approach ensures high yields and the potential for further modifications.

Molecular Structure Analysis

The molecular structure of closely related compounds has been determined using X-ray crystallography, providing detailed insights into their geometrical configuration. For example, the crystal structure analysis of derivatives reveals the planarity of the imidazo-thiadiazole entity and the impact of substituents on the molecule's overall structure (Banu et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of similar compounds are influenced by their functional groups and molecular structure. Studies have shown that these compounds can participate in various chemical reactions, offering insights into their reactivity profile and potential applications in synthesis (Raga et al., 1992).

Physical Properties Analysis

Physical properties, including thermal stability and solubility, are crucial for understanding a compound's behavior under different conditions. The thermal stability has been assessed using techniques like TGA and DSC, providing essential data for processing and application considerations (Govindhan et al., 2017).

Wissenschaftliche Forschungsanwendungen

Enantioselectivity in Aromatase Inhibition

One of the explored applications includes the study of enantioselectivity of related chemical structures as inhibitors of aromatase (P450Arom), focusing on the stereospecificity of enantiomers. The research highlights the low stereospecificity and enantioselectivity ratios of compounds with similar molecular frameworks, indicating their potential in the development of selective aromatase inhibitors (Khodarahmi et al., 1998).

Synthesis and Functionalization

Another significant application involves the synthesis of branched poly(ether ketone)s with pendant functional groups. This research demonstrates the ability to introduce various functional groups into the polymer backbone, showcasing the versatility of related compounds in polymer chemistry (Fritsch et al., 2002).

Antioxidant Activity

Furthermore, the synthesis and evaluation of new thiazole analogues with urea, thiourea, and selenourea functionality have been investigated for their in vitro antioxidant activity. This research reveals that compounds containing selenourea functionality alongside halogen groups exhibit potent antioxidant activity, suggesting the potential of similar chemical structures in developing new antioxidant agents (Reddy et al., 2015).

Crystal Structure Analysis

The crystal structure analysis of compounds with similar moieties, such as 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative, has been conducted. This research provides insights into the molecular arrangement and interactions, which are crucial for understanding the chemical behavior and designing molecules with desired properties (Banu et al., 2014).

Antimycotic Activity

The synthesis and testing of (benzo[b]thienyl)methyl ethers for antifungal activity represent another area of application. These studies contribute to the development of new antimycotic agents by exploring the structure-activity relationships of compounds bearing imidazol-1-yl groups (Raga et al., 1992).

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClFN2O2S/c19-14-4-6-16(7-5-14)24-11-17(23)22-9-8-21-18(22)25-12-13-2-1-3-15(20)10-13/h1-7,10H,8-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGHGGFSLHRSOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2491038.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2491045.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2491049.png)

![5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2491051.png)

![10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one](/img/structure/B2491054.png)

![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2491056.png)

![(4Ar,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B2491059.png)

![1-[(2,4-Dichlorophenyl)methyl]-3-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one](/img/structure/B2491060.png)